

Comparative Analysis with Other mIDH1 Inhibitors

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Compound Focus: GSK864

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To objectively position **GSK864**'s performance, the table below compares it with other well-characterized mIDH1 inhibitors across multiple parameters.

Inhibitor Name	Reported IC ₅₀ (vs. mIDH1)	Key Differentiating Features	Clinical/Probe Status
GSK864	~9-17 nM (R132C/H/G) [1] [2]	• Allosteric inhibitor; • Moderate selectivity over wtIDH1; • Also inhibits mIDH2 (IC ₅₀ 183 nM) [3].	Chemical probe [4] [5]
Ivosidenib (AG-120)	~40-50 nM (R132H/C) [3]	• FDA-approved for AML; • High selectivity for mIDH1 over wtIDH1 (85-106 fold) [3].	Clinical drug [6] [3]
AGI-5198	Similar range to Ivosidenib [3]	• Early pioneer inhibitor; • Competitive with α -KG (IC ₅₀ shifts >10-fold with high α -KG) [3].	Preclinical probe [3]
ML309	Less potent than Ivosidenib & Novartis 530 [3]	• Competitive with α -KG (IC ₅₀ shifts >10-fold with high α -KG) [3].	Preclinical probe [3]

A 2023 study provided a key insight into **GSK864**'s mechanism: its **selective inhibition of the mutant IDH1 enzyme over the wild-type is not due to a higher binding affinity**, but rather because the mutant

enzyme's mechanism is more susceptible to allosteric disruption [6]. This means **GSK864** can bind equally to both forms but only effectively halts the mutant's abnormal function.

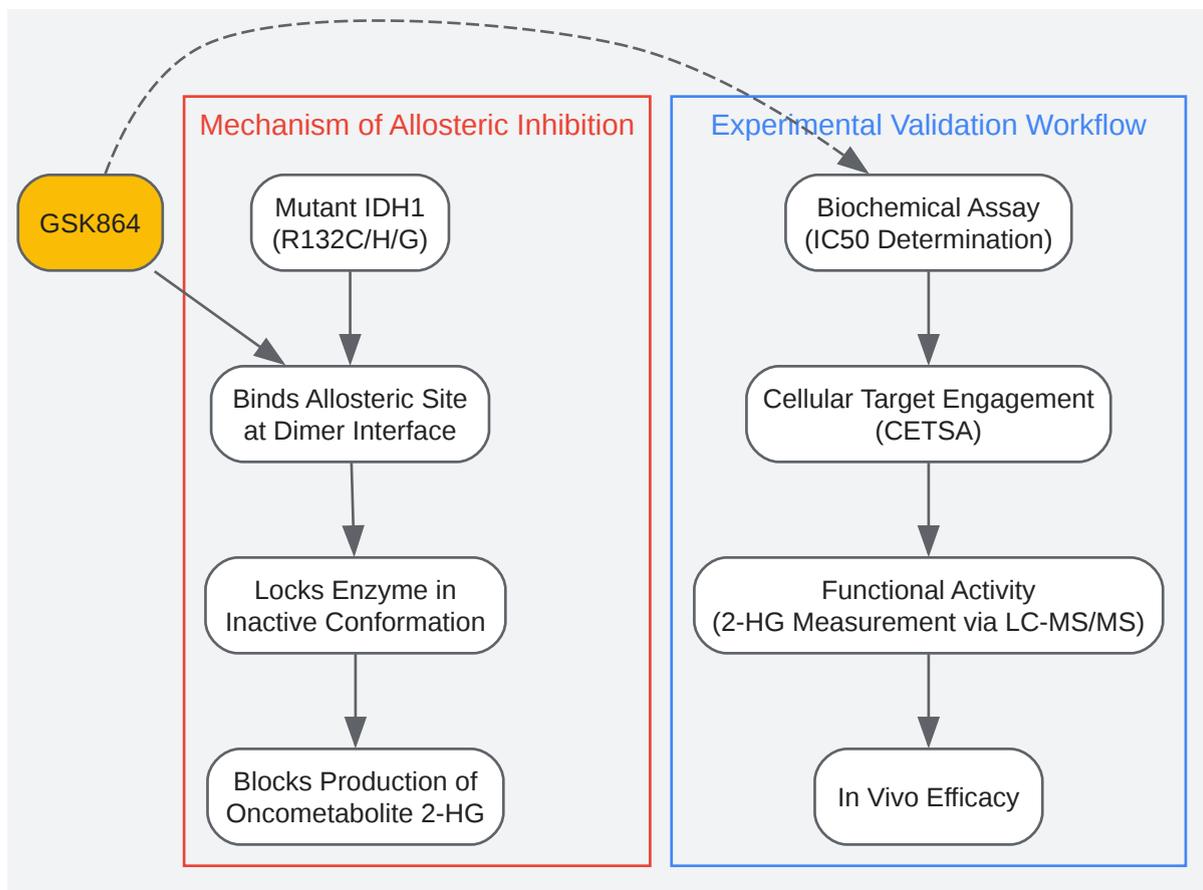
Experimental Protocols for Validation

For researchers aiming to validate **GSK864** activity, key methodologies from the literature include:

- **Biochemical Inhibition (IC₅₀):** The standard assay measures the reduction of NADP⁺ to NADPH by the mutant IDH1 enzyme. Inhibition is tracked by monitoring the decrease in NADPH fluorescence or absorbance at 340 nm. Assays are typically run in buffers containing Tris-HCl (pH 8.0), MgCl₂, and NADP⁺, with 2-oxoglutarate (2-OG) as the substrate for the mutant enzyme [6] [3].
- **Cellular Target Engagement (CETSA):** This method confirms the compound engages with the target in a complex cellular environment. Cells harboring the IDH1 mutation are treated with **GSK864**, heated to different temperatures, and then lysed. The stabilization of the IDH1 protein in the soluble fraction (measured by Western blot) upon inhibitor binding indicates direct target engagement [3].
- **Functional Cellular Activity (2-HG Measurement):** The definitive functional readout. HT1080 fibrosarcoma cells (which harbor the IDH1 R132C mutation) are treated with **GSK864** for 24 hours. Intracellular 2-HG levels are then quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) [1] [7] [8].
- **In Vivo Formulation & Dosing:** For animal studies, **GSK864** can be administered via intraperitoneal (IP) injection. One published formulation uses 213 mg/kg of **GSK864** in a vehicle of Propylene Glycol:DMSO:PEG400:Water (16.7:5:40:38.3) [7] [8]. Another formulation for oral administration suggests a suspension in 0.5% Methylcellulose [3].

Key Considerations for Researchers

- **Use the Negative Control:** An inactive analog, **GSK990**, is available and should be used in experiments to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [4] [7].
- **Selectivity Profile:** While **GSK864** is selective for mutant IDH1 over many other protein classes, be aware of its potential cross-reactivity with mutant IDH2 and its relatively modest selectivity over wild-type IDH1 compared to clinical inhibitors like Ivosidenib [5] [3].
- **Mechanistic Insight:** **GSK864** binds to an allosteric site at the enzyme's dimer interface, locking it in an inactive, open conformation. This prevents the conformational change needed for catalysis, explaining its non-competitive mechanism with the substrate 2-OG [6] [7]. The following diagram illustrates this mechanism and a typical workflow for its experimental validation:



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